molecular formula C23H21N3O7S B3893175 N-(2-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}phenyl)-4-nitrobenzenesulfonamide

N-(2-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}phenyl)-4-nitrobenzenesulfonamide

Cat. No. B3893175
M. Wt: 483.5 g/mol
InChI Key: UYEXYTUBAXNPKR-BUHFOSPRSA-N
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Description

This compound is a sulfonamide derivative, which is a common motif in pharmaceutical chemistry. Sulfonamides are known for their antibacterial properties . The presence of the 3,4-dimethoxyphenyl group could potentially contribute to its pharmacological activity, as methoxy groups are often involved in enhancing the lipophilicity and thus cell permeability of drugs .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the propenyl group, the introduction of the nitro group into the benzenesulfonamide, and the coupling of these two components. The exact methods would depend on the specific conditions and reagents used .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The 3,4-dimethoxyphenyl group and the nitrobenzenesulfonamide group would contribute to the overall polarity of the molecule .


Chemical Reactions Analysis

As a sulfonamide derivative, this compound could potentially undergo a variety of chemical reactions. For example, the nitro group could be reduced to an amine, or the double bond in the propenyl group could participate in addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar sulfonamide and nitro groups could increase its solubility in polar solvents .

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. If it acts as a typical sulfonamide antibiotic, it would likely inhibit bacterial folic acid synthesis .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. The specific hazards would depend on its physical and chemical properties .

Future Directions

Future research could explore the potential biological activity of this compound, as well as optimize its synthesis. Additionally, the effect of modifying the functional groups could be investigated to improve its properties .

properties

IUPAC Name

N-[2-[[(E)-3-(3,4-dimethoxyphenyl)-3-oxoprop-1-enyl]amino]phenyl]-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O7S/c1-32-22-12-7-16(15-23(22)33-2)21(27)13-14-24-19-5-3-4-6-20(19)25-34(30,31)18-10-8-17(9-11-18)26(28)29/h3-15,24-25H,1-2H3/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYEXYTUBAXNPKR-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C=CNC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)/C=C/NC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}phenyl)-4-nitrobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(2-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}phenyl)-4-nitrobenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-(2-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}phenyl)-4-nitrobenzenesulfonamide
Reactant of Route 4
N-(2-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}phenyl)-4-nitrobenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-(2-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}phenyl)-4-nitrobenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-(2-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}phenyl)-4-nitrobenzenesulfonamide

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